molecular formula C₆¹³C₃H₁₁N₃O B1147048 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 CAS No. 1391062-38-6

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3

Cat. No.: B1147048
CAS No.: 1391062-38-6
M. Wt: 180.18
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is a compound that belongs to the family of butadiene derivatives. It is a labeled compound containing three carbon-13 isotopes, which makes it useful in various scientific research applications. The molecular formula of this compound is C6^13C3H11N3O, and it has a molecular weight of 180.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with (1-ethoxyethylidene)malononitrile. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is unique due to its incorporation of three carbon-13 isotopes, which makes it particularly valuable for isotopic labeling studies. This feature allows for precise tracking and analysis in various scientific research applications .

Properties

IUPAC Name

2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYKZLMAGACBX-HYKTYXKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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